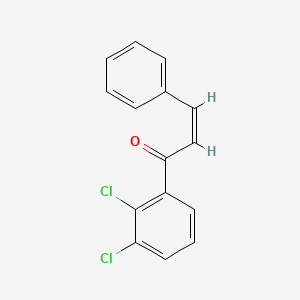![molecular formula C10H17N3O2S B11564904 (2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11564904.png)
(2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA is an organic compound with a complex structure that includes a thiourea group and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA typically involves the reaction of 5,5-dimethyl-2-oxoooxolane-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA can be compared with other thiourea derivatives and oxolane-containing compounds. Similar compounds include:
Thiourea: A simpler compound with similar reactivity but lacking the substituted oxolane ring.
5,5-Dimethyl-2-oxoooxolane-3-carbaldehyde: A precursor in the synthesis of the target compound.
Sulfoxides and Sulfones: Oxidation products of thiourea derivatives with different chemical properties.
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
[(E)-1-(5,5-dimethyl-2-oxooxolan-3-yl)propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3O2S/c1-6(12-13-9(11)16)4-7-5-10(2,3)15-8(7)14/h7H,4-5H2,1-3H3,(H3,11,13,16)/b12-6+ |
InChI Key |
GVWJKWINDZCJTD-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC1CC(OC1=O)(C)C |
Canonical SMILES |
CC(=NNC(=S)N)CC1CC(OC1=O)(C)C |
solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate](/img/structure/B11564827.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11564830.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11564836.png)
![1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564845.png)
![N-({N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11564849.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564859.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564862.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11564873.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564891.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
